Cas no 2229395-46-2 (5-(butan-2-yl)-1-methyl-1H-pyrazol-4-amine)

5-(Butan-2-yl)-1-methyl-1H-pyrazol-4-amine is a substituted pyrazole derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a butyl side chain and an amine group at the 4-position, which may enhance reactivity and binding affinity in synthetic pathways. This compound is of interest due to its versatility as an intermediate in the synthesis of biologically active molecules, including potential drug candidates and crop protection agents. The presence of both alkyl and amine functional groups allows for further derivatization, making it a valuable building block in medicinal and industrial chemistry. Its stability under standard conditions ensures consistent performance in synthetic applications.
5-(butan-2-yl)-1-methyl-1H-pyrazol-4-amine structure
2229395-46-2 structure
Product Name:5-(butan-2-yl)-1-methyl-1H-pyrazol-4-amine
CAS No:2229395-46-2
MF:C8H15N3
MW:153.224801301956
CID:5801773
PubChem ID:165654660
Update Time:2025-06-07

5-(butan-2-yl)-1-methyl-1H-pyrazol-4-amine Chemical and Physical Properties

Names and Identifiers

    • 5-(butan-2-yl)-1-methyl-1H-pyrazol-4-amine
    • 2229395-46-2
    • EN300-1818476
    • Inchi: 1S/C8H15N3/c1-4-6(2)8-7(9)5-10-11(8)3/h5-6H,4,9H2,1-3H3
    • InChI Key: CJHDYHKVBHLWOA-UHFFFAOYSA-N
    • SMILES: N1(C)C(=C(C=N1)N)C(C)CC

Computed Properties

  • Exact Mass: 153.126597491g/mol
  • Monoisotopic Mass: 153.126597491g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 127
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 43.8Ų

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Additional information on 5-(butan-2-yl)-1-methyl-1H-pyrazol-4-amine

Comprehensive Overview of 5-(butan-2-yl)-1-methyl-1H-pyrazol-4-amine (CAS No. 2229395-46-2)

The compound 5-(butan-2-yl)-1-methyl-1H-pyrazol-4-amine, identified by its CAS number 2229395-46-2, is a specialized organic molecule that has garnered significant attention in pharmaceutical and agrochemical research. This pyrazole derivative is characterized by its unique structural features, including a butan-2-yl substituent and a methyl group attached to the pyrazole ring. Its molecular formula and precise configuration make it a valuable intermediate in the synthesis of more complex compounds. Researchers are particularly interested in its potential applications due to its amine functionality, which allows for further chemical modifications.

In recent years, the demand for pyrazole-based compounds has surged, driven by their versatility in drug discovery and material science. The 5-(butan-2-yl)-1-methyl-1H-pyrazol-4-amine stands out due to its balanced lipophilicity and reactivity, making it a candidate for optimizing pharmacokinetic properties in medicinal chemistry. Users searching for "pyrazole amine derivatives" or "CAS 2229395-46-2 applications" often seek insights into its synthetic routes and biological activities. This compound's stability under various conditions also makes it a subject of interest for industrial applications.

From an SEO perspective, keywords like "5-(butan-2-yl)-1-methyl-1H-pyrazol-4-amine synthesis" and "CAS 2229395-46-2 supplier" are frequently queried, reflecting the compound's commercial and academic relevance. Its potential role in green chemistry initiatives aligns with current trends toward sustainable synthesis methods. Additionally, the compound's compatibility with catalytic processes and high-yield reactions positions it as a topic of discussion in forums focused on organic synthesis optimization.

The structural analysis of 5-(butan-2-yl)-1-methyl-1H-pyrazol-4-amine reveals its potential as a building block for heterocyclic frameworks. Its amine group offers a handle for further functionalization, enabling the creation of libraries of derivatives for screening purposes. Researchers exploring "pyrazole amine reactivity" or "N-methyl pyrazole applications" will find this compound particularly intriguing. Its compatibility with modern cross-coupling reactions further enhances its utility in constructing complex molecular architectures.

In the context of drug development, 5-(butan-2-yl)-1-methyl-1H-pyrazol-4-amine has been investigated for its potential as a scaffold in kinase inhibitors and GPCR modulators. The compound's ability to interact with biological targets while maintaining metabolic stability is a key focus area. Queries such as "pyrazole amine in medicinal chemistry" or "CAS 2229395-46-2 biological activity" highlight the growing interest in its therapeutic potential. Its low toxicity profile, as suggested by preliminary studies, adds to its appeal for further development.

From a commercial standpoint, the availability of 5-(butan-2-yl)-1-methyl-1H-pyrazol-4-amine is critical for laboratories engaged in high-throughput screening and lead optimization. Suppliers often list this compound under categories like "specialty amines" or "pharmaceutical intermediates", catering to the needs of both academic and industrial clients. The compound's scalable synthesis and cost-effectiveness are frequently discussed in procurement-related searches, emphasizing its practical advantages.

In summary, 5-(butan-2-yl)-1-methyl-1H-pyrazol-4-amine (CAS No. 2229395-46-2) represents a versatile and promising compound in the realm of organic and medicinal chemistry. Its structural features, synthetic accessibility, and potential applications make it a subject of ongoing research and commercial interest. As the scientific community continues to explore its capabilities, this compound is likely to remain a focal point in discussions surrounding heterocyclic chemistry and drug discovery.

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